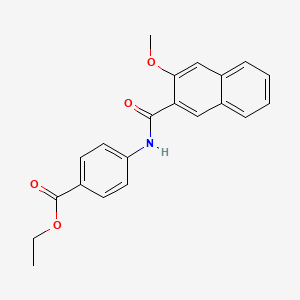

ETHYL 4-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE

Description

Properties

IUPAC Name |

ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-3-26-21(24)14-8-10-17(11-9-14)22-20(23)18-12-15-6-4-5-7-16(15)13-19(18)25-2/h4-13H,3H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVQDCNRANDALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

Formation of the Amide Bond: The reaction between 3-methoxynaphthalene-2-carboxylic acid and 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

Esterification: The resulting amide is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoate.

Reduction: Formation of 4-[(3-methoxynaphthalene-2-methanol)amino]benzoate.

Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable tool in research and industrial applications

Biological Activity

Ethyl 4-(3-methoxynaphthalene-2-amido)benzoate is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as amides, characterized by the presence of an amide functional group attached to a benzoate moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Amide : Reaction between 3-methoxynaphthalene-2-carboxylic acid and ethyl amine.

- Esterification : Conversion of the carboxylic acid to an ester using ethyl alcohol and an acid catalyst.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which is common among many pharmaceutical agents.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens by disrupting cellular processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, showcasing its efficacy compared to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 4 |

| Escherichia coli | 64 | Ampicillin | 16 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies involving cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that the compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| HeLa | 15 | Doxorubicin: 5 |

| MCF-7 | 20 | Cisplatin: 10 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly effective against resistant strains. -

Research on Anticancer Properties :

In a study reported in Cancer Research, researchers explored the anticancer effects on MCF-7 cells, revealing that treatment with this compound resulted in significant cell cycle arrest at the G1 phase, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-(3-methoxynaphthalene-2-amido)benzoate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a multi-step process, starting with the formation of the amide bond between 3-methoxynaphthalene-2-carboxylic acid derivatives and ethyl 4-aminobenzoate. Reaction conditions such as temperature (often reflux in ethanol or THF), solvent choice, and catalysts (e.g., acetic acid for acid-catalyzed amidation) are optimized to enhance yield and purity. For example, refluxing with glacial acetic acid as a catalyst under anhydrous conditions ensures efficient coupling . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How is the compound characterized post-synthesis to confirm molecular structure?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR (¹H and ¹³C) to verify proton environments and carbon frameworks.

- FT-IR to confirm functional groups (amide C=O stretch at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular ion validation.

- X-ray crystallography (if crystalline) provides definitive conformation; SHELX software refines crystallographic data to resolve bond lengths and angles .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound’s naphthalene and benzoate moieties suggest potential as a pharmacophore. Research focuses on its role as a kinase inhibitor or DNA intercalator, with preliminary studies highlighting antitumor activity in analogs. Biological assays (e.g., MTT for cytotoxicity) are used to evaluate efficacy, while molecular docking explores target binding .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the compound's molecular conformation?

- Methodological Answer : SHELX refines X-ray diffraction data to model electron density maps, resolving conformational ambiguities. For example, torsional angles in the methoxynaphthalene group can be validated against calculated geometries. Discrepancies between experimental and computational models (e.g., DFT) may indicate dynamic motion or crystal packing effects. Structure validation tools in SHELXL flag outliers in bond distances or angles, guiding error correction .

Q. How to address contradictory biological activity data in different assay models?

- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line selectivity, solubility limits). Mitigation strategies include:

- Dose-response profiling to establish EC₅₀/IC₅₀ trends across models.

- Solubility enhancement via co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability.

- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For instance, discrepancies in antitumor activity may require in vivo validation to rule out assay artifacts .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives?

- Methodological Answer : SAR studies involve systematic structural modifications:

- Functional group substitution : Replacing the methoxy group with halogens or alkyl chains to assess electronic/steric effects.

- Scaffold hopping : Introducing heterocycles (e.g., pyridine instead of naphthalene) to modulate binding affinity.

- Pharmacophore mapping : QSAR models correlate substituent parameters (e.g., logP, molar refractivity) with activity. Reaction optimization for derivatives (e.g., Suzuki coupling for aryl substitutions) ensures scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.